molecular formula C20H19N5 B1669821 Dapivirine CAS No. 244767-67-7

Dapivirine

Cat. No. B1669821
M. Wt: 329.4 g/mol
InChI Key: ILAYIAGXTHKHNT-UHFFFAOYSA-N
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Description

Dapivirine is a non-nucleoside reverse transcriptase inhibitor developed at Janssen Therapeutics . It has been studied as a way of preventing infection by the human immunodeficiency virus in women . A monthly intravaginal ring containing dapivirine has been developed for this purpose .


Molecular Structure Analysis

Dapivirine has a molecular formula of C20H19N5 . It belongs to the class of organic compounds known as benzonitriles, which are organic compounds containing a benzene bearing a nitrile substituent .


Chemical Reactions Analysis

Dapivirine has been found to inhibit the nuclear entry of viral ribonucleoproteins at the early stage of viral replication . As a result, viral RNA and protein synthesis were inhibited .

Scientific Research Applications

HIV-1 Prevention

  • Application Summary : Dapivirine is being investigated for use as a vaginal microbicide to prevent HIV-1 infection . It is a non-nucleoside HIV-1 reverse-transcriptase inhibitor .
  • Methods of Application : A vaginal ring containing Dapivirine was developed by the nonprofit International Partnership for Microbicides (IPM). The ring, made of flexible silicone, releases Dapivirine over the course of one month .
  • Results : In a phase 3, randomized, double-blind, placebo-controlled trial, the incidence of HIV-1 infection in the Dapivirine group was lower by 27% than that in the placebo group .

Drug-Drug Interaction Study

  • Application Summary : A study was conducted to understand the potential drug-drug interactions between Dapivirine and miconazole (MIC), as their concomitant use altered Dapivirine’s pharmacokinetic profile .
  • Methods of Application : The study evaluated the interaction between Dapivirine and several transporters that are highly expressed in the human female reproductive tract, including MRP1, MRP4, P-gp, BCRP, and ENT1, using vesicular and cellular systems .
  • Results : The study found that Dapivirine was not a substrate of MRP1, MRP4, P-gp, BCRP, or ENT1 transporters. Additionally, Dapivirine did not inhibit the activity of these transporters .

HIV Prevention During Pregnancy

  • Application Summary : Dapivirine has been found to be safe for HIV prevention among cisgender women who started using it in their second trimester of pregnancy .
  • Methods of Application : The monthly dapivirine vaginal ring and daily oral pre-exposure prophylaxis (PrEP) with tenofovir disoproxil fumarate and emtricitabine were used .
  • Results : Of 248 pregnancies, 1% experienced stillbirth or miscarriage, 95% of deliveries were at term and 4% were preterm. Four percent of live births had congenital anomalies, none of which were related to study products .

HIV Prevention for Women at Substantial Risk

  • Application Summary : The World Health Organization recommended that the dapivirine vaginal ring may be offered as an additional prevention choice for women at substantial risk of HIV infection .
  • Methods of Application : The ring works by releasing the antiretroviral drug dapivirine from the ring into the vagina slowly over 28 days .
  • Results : Two Phase III randomized controlled trials found that using the dapivirine vaginal ring reduced the risk of HIV infection in women and long-term use was well-tolerated .

HIV Prevention in Younger Age Groups

  • Application Summary : The World Health Organization has noted some variability in the effectiveness of the dapivirine vaginal ring in younger age groups .
  • Methods of Application : The ring works by releasing the antiretroviral drug dapivirine from the ring into the vagina slowly over 28 days .
  • Results : Secondary analyses of the trial data suggest higher risk reduction among women who consistently used the dapivirine vaginal ring .

HIV Prevention and Contraception

  • Application Summary : Research is underway to develop a vaginal ring that includes both contraception and HIV prevention .
  • Methods of Application : The proposed ring would work by releasing both a contraceptive and the antiretroviral drug dapivirine into the vagina over a period of 28 days .
  • Results : This is still in the research phase, and results are not yet available .

Future Directions

The World Health Organization has recommended that the dapivirine vaginal ring may be offered as an additional prevention choice for women at substantial risk of HIV infection as part of combination prevention approaches . Research is also underway to develop a vaginal ring that includes both contraception and HIV prevention .

properties

IUPAC Name

4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYIAGXTHKHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179244
Record name Dapivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapivirine

CAS RN

244767-67-7
Record name Dapivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244767677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPIVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCN4MG2VXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of intermediate 49 (0.082 mol) and 5.4 N HCl in 2-propanol (0.086 mol) in water (300 ml) was stirred and warmed to 40-45° C. over 30 minutes, 4-Amino-benzonitrile (0.242 mol) was added at 40-45° C. The reaction mixture was stirred and refluxed for 4.5 hours, then cooled to room temperature. The mixture was alkalized by portionwise addition of NaHCO3. This mixture was extracted with ethylacetate. The organic layer was separated, washed with brine, dried, filtered and the solvent was evaporated. This fraction was stirred in ethanol p.a. (100 ml), filtered off, washed with ethanol (50 ml), then dried, yielding 23.1 g (86%) 4-[[4-[(2,4,6-trimethylphenyl)-amino]-2-pyrimidinyl]amino]benzonitrile (compound 52).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.